molecular formula C13H12N2O2 B11821293 N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine

N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B11821293
M. Wt: 228.25 g/mol
InChI Key: CPMLLYKPNQNQPM-UHFFFAOYSA-N
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Description

N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is also known by its IUPAC name, 4-(4-pyridinylmethoxy)benzaldehyde oxime . This compound is characterized by the presence of a pyridine ring and a benzaldehyde oxime group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine can be compared with similar compounds such as:

Properties

IUPAC Name

N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-1-3-13(4-2-11)17-10-12-5-7-14-8-6-12/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMLLYKPNQNQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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